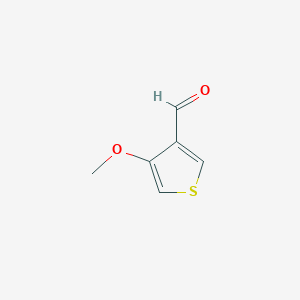

4-Methoxythiophene-3-carbaldehyde

CAS No.: 82069-74-7

Cat. No.: VC7923623

Molecular Formula: C6H6O2S

Molecular Weight: 142.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82069-74-7 |

|---|---|

| Molecular Formula | C6H6O2S |

| Molecular Weight | 142.18 g/mol |

| IUPAC Name | 4-methoxythiophene-3-carbaldehyde |

| Standard InChI | InChI=1S/C6H6O2S/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 |

| Standard InChI Key | AFGBVOQLKUEKQC-UHFFFAOYSA-N |

| SMILES | COC1=CSC=C1C=O |

| Canonical SMILES | COC1=CSC=C1C=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-methoxythiophene-3-carbaldehyde is C₆H₆O₂S, with a molecular weight of 142.17 g/mol. The compound features a planar thiophene ring system where sulfur occupies the first position, while substituents at positions 3 and 4 create distinct electronic effects:

-

Aldehyde group (-CHO) at position 3 introduces electrophilic character, enabling nucleophilic addition reactions.

-

Methoxy group (-OCH₃) at position 4 exerts electron-donating resonance effects, modulating the ring's electron density distribution .

Comparative analysis with 3-thiophenecarboxaldehyde (CAS 498-62-4) reveals significant differences in reactivity. The absence of a methoxy group in the latter compound results in reduced steric hindrance and altered electronic properties, as evidenced by its lower boiling point (194–196°C) compared to the more substituted 4-methoxythiophene-3-carbaldehyde.

Synthetic Methodologies

Industrial Production Considerations

Scale-up challenges include:

-

Managing exothermic reactions during formylation

-

Purifying the aldehyde from polar byproducts via fractional distillation or chromatography

-

Addressing the compound's air sensitivity through inert atmosphere processing

Comparative data from 3-thiophenecarboxaldehyde synthesis indicates that industrial routes often employ continuous flow reactors to enhance heat transfer and reaction control .

Physicochemical Properties

Key properties inferred from structural analogs and computational predictions:

The increased hydrophobicity compared to 3-thiophenecarboxaldehyde arises from the additional methoxy substituent, which enhances lipid solubility while reducing hydrogen bonding capacity .

Reactivity and Functionalization Pathways

The molecule's dual functionality enables diverse chemical transformations:

Aldehyde Group Reactivity

-

Oxidation: Conversion to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media):

-

Reduction: Selective reduction of the aldehyde to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation.

Methoxy Group Reactivity

-

Demethylation: Cleavage with BBr₃ yields the corresponding hydroxy derivative, enabling further functionalization.

-

Nucleophilic Aromatic Substitution: Activated positions allow substitution with amines or thiols under moderate conditions.

Applications in Materials Science

The compound's conjugated π-system and electron-rich nature suggest potential uses in:

-

Organic Electronics: As a building block for conductive polymers in OLEDs or organic photovoltaics

-

Coordination Chemistry: Formation of metal-organic frameworks (MOFs) through aldehyde-metal interactions

Comparative studies with 3-thiophenecarboxaldehyde indicate that the methoxy substituent in the 4-position enhances charge transport properties by creating a push-pull electronic configuration .

Biological Relevance

While direct pharmacological data remains limited, structural analogs demonstrate:

-

Antimicrobial Activity: Thiophene aldehydes exhibit moderate inhibition against Gram-positive bacteria

-

Enzyme Inhibition: Potential for targeting cysteine proteases through thiophene-aldehyde interactions

Toxicity profiles estimated from QSAR models suggest moderate acute oral toxicity (LD₅₀ ~ 500 mg/kg in rats), necessitating proper handling protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume